molecular formula C21H18N2O2S B11355398 3,6-dimethyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

3,6-dimethyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11355398
M. Wt: 362.4 g/mol
InChI Key: UYJMGLVJLOUEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include 3,6-dimethylbenzofuran, pyridine-2-ylamine, and thiophene-2-carboxaldehyde. The key steps in the synthesis may involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions.

    Substitution Reactions: Introduction of the pyridin-2-yl and thiophen-2-yl groups through nucleophilic substitution.

    Amidation: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and benzofuran rings.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the pyridine and benzofuran rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylbenzofuran: A precursor in the synthesis of the compound.

    Pyridine-2-ylamine: A related compound with similar structural features.

    Thiophene-2-carboxamide: Another compound with a thiophene ring and carboxamide group.

Uniqueness

3,6-DIMETHYL-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not found in similar compounds.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3,6-dimethyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H18N2O2S/c1-14-8-9-17-15(2)20(25-18(17)12-14)21(24)23(13-16-6-5-11-26-16)19-7-3-4-10-22-19/h3-12H,13H2,1-2H3

InChI Key

UYJMGLVJLOUEJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.